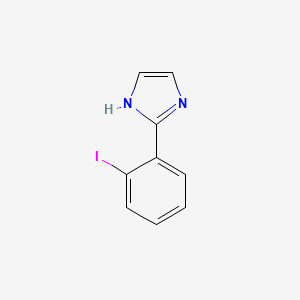

2-(2-iodophenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7IN2 |

|---|---|

Molecular Weight |

270.07 g/mol |

IUPAC Name |

2-(2-iodophenyl)-1H-imidazole |

InChI |

InChI=1S/C9H7IN2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H,(H,11,12) |

InChI Key |

MWFINCGKEPUNJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Iodophenyl 1h Imidazole and Derivatives

Classical and Modern Approaches to Imidazole (B134444) Ring Construction

The formation of the imidazole ring is a foundational step in the synthesis of 2-(2-iodophenyl)-1H-imidazole. Over the years, both classical and modern methods have been developed to construct this heterocyclic system with various substituents.

Condensation-Based Synthesis Strategies for Substituted Imidazoles

Condensation reactions are among the most traditional and widely used methods for synthesizing the imidazole core. These reactions typically involve the combination of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849). A prominent example is the Debus-Radziszewski imidazole synthesis, which is a multicomponent reaction that has been used commercially for the production of various imidazoles. wikipedia.orgscribd.com In the context of synthesizing this compound, this would involve the condensation of glyoxal (B1671930) (a 1,2-dicarbonyl compound), 2-iodobenzaldehyde, and ammonia. google.com

The general mechanism of the Radziszewski synthesis is thought to occur in two main stages. Initially, the dicarbonyl compound reacts with two equivalents of ammonia to form a diimine intermediate. This diimine then condenses with the aldehyde to form the final imidazole product. wikipedia.orgscribd.com

Modern variations of this condensation strategy often employ catalysts and alternative reaction conditions to improve yields and expand the substrate scope. For instance, microwave-assisted organic synthesis has been shown to be an effective method for the rapid and efficient synthesis of highly substituted imidazoles via multi-component condensation reactions. bepls.com Catalysts such as p-toluenesulfonic acid (PTSA) and various solid-supported acids have also been utilized to facilitate these condensations under milder conditions. researchgate.netisca.me These approaches offer advantages in terms of reduced reaction times, higher yields, and often more environmentally friendly procedures. researchgate.netrsc.org

| Reactants | Reagents/Catalyst | Product | Reference |

| 1,2-Dicarbonyl, Aldehyde, Ammonia | Heat | Imidazole | wikipedia.orgscribd.com |

| Glyoxal, 2-Iodobenzaldehyde, Ammonia | Heat | This compound | google.com |

| Benzil, Aromatic Aldehyde, Aniline (B41778), Ammonium Acetate (B1210297) | Sulphamic Acid, Microwave | Tetra-substituted Imidazole | bepls.com |

| Aryl Aldehyde, Benzil, Ammonium Acetate | p-Toluene Sulfonic Acid | 2,4,5-Trisubstituted Imidazole | isca.me |

Diazotization and Coupling Reactions in Imidazole Formation

Another classical approach to synthesizing substituted imidazoles involves diazotization followed by a coupling reaction. This method is particularly useful for introducing an aryl group, such as the 2-iodophenyl moiety, onto the imidazole ring. The process typically begins with the diazotization of a substituted aniline to form a diazonium salt. This reactive intermediate is then coupled with an imidazole ring.

For the synthesis of this compound, one could envision a pathway starting with the diazotization of 2-iodoaniline. The resulting 2-iodophenyldiazonium salt would then be reacted with imidazole. The coupling reaction is often facilitated by a base, such as sodium acetate, and can be carried out under controlled temperature conditions. tandfonline.comresearchgate.net This method allows for the direct introduction of the desired substituted phenyl group at a specific position on the imidazole ring. rsc.org

Research has shown that the conditions for this coupling reaction can be critical. For example, the use of cupric chloride has been reported to sometimes lead to the formation of resinous byproducts, while the use of sodium acetate with extended reaction times at room temperature can yield the desired solid product. tandfonline.com It is also important to note that N-unsubstituted imidazoles with electron-releasing groups readily undergo diazo coupling, typically at the C2 position. slideshare.net

| Starting Material | Reagents | Intermediate | Coupling Partner | Product | Reference |

| Substituted Aniline | NaNO₂, HCl | Aryl Diazonium Salt | Imidazole | 2-(Aryl)-1H-imidazole | researchgate.netsemanticscholar.org |

| o-Chloroaniline | NaNO₂, HCl | o-Chlorophenyl Diazonium Chloride | Imidazole | 2-(o-Chlorophenyl)-1H-imidazole | tandfonline.com |

| 5-Aminoimidazole-4-carboxamide | Diazotized Arylamines | - | - | 5-Amino-2-arylazoimidazole-4-carboxamides | rsc.org |

Metal-Catalyzed Cross-Coupling for C-C and C-N Bond Formation

In recent decades, metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, providing powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These methods offer high efficiency, selectivity, and functional group tolerance, making them ideal for the synthesis of complex molecules like this compound and its derivatives.

Palladium-Catalyzed Reactions for Iodophenyl Imidazole Synthesis

Palladium catalysts are at the forefront of cross-coupling chemistry. Various palladium-catalyzed reactions can be employed for the synthesis of this compound, either by constructing the imidazole ring itself or by introducing the iodophenyl group onto a pre-existing imidazole core.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of this compound, the aryl-iodo bond is a prime site for functionalization via the Sonogashira reaction. This allows for the introduction of various alkyne-containing groups, leading to a diverse range of derivatives.

The reaction is typically catalyzed by a palladium complex, such as [PdCl₂(PPh₃)₂], and a copper(I) co-catalyst, like CuI, in the presence of a base, often an amine like triethylamine (B128534) (TEA). uni-saarland.deorganic-chemistry.org The Sonogashira coupling is known for its mild reaction conditions, which allows for its application in the synthesis of complex and sensitive molecules. wikipedia.org For example, monomeric iodophenyl-imidazole compounds can undergo Sonogashira coupling with trimethylsilylacetylene (B32187) (TMSA) to replace the iodo group. uni-saarland.de

Recent advancements have led to the development of phosphine-free palladium catalysts and protocols that can be carried out in more environmentally friendly solvents, including water. organic-chemistry.orgnih.govacs.org

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 2-(2-(Alkynyl)phenyl)-1H-imidazole | wikipedia.org |

| (S)-5-(3-Iodophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole | Trimethylsilylacetylene (TMSA) | [PdCl₂(PPh₃)₂], CuI, TEA | (S)-5-(3-((Trimethylsilyl)ethynyl)phenyl)-2-(pyrrolidin-2-yl)-1H-imidazole | uni-saarland.de |

| 2-Iodophenol | Terminal Alkyne | Dibromidobis(NHC)palladium(II) complexes | Chromones/Flavones | nih.govacs.org |

Direct C(sp²)–H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. nih.govacs.org Palladium catalysis has been instrumental in the development of these reactions, allowing for the direct formation of C-C and C-heteroatom bonds by activating otherwise inert C-H bonds. In imidazole chemistry, this approach can be used to introduce substituents at various positions of the imidazole ring. nih.govacs.orgresearchgate.netnih.gov

A particularly interesting application is the palladium-catalyzed isocyanide insertion reaction. acs.orgresearchgate.netnih.gov This methodology allows for the construction of fused imidazole derivatives through a sequence of bond formations. The reaction can be initiated by the oxidative addition of a Pd(0) catalyst to an aryl halide, followed by isocyanide insertion. The resulting intermediate can then undergo further reactions to build complex heterocyclic scaffolds. acs.org

For instance, an efficient strategy for constructing indeno[1,2-d]imidazole and imidazo[1,2-a]indole skeletons has been developed through a palladium-catalyzed isocyanide insertion reaction. acs.orgnih.gov This protocol involves the sequential formation of C-C/C-C/C-N bonds via C(sp²)–H functionalization of the imidazole at the C2- and C4-positions. acs.orgresearchgate.netnih.gov

| Starting Materials | Catalyst System | Key Transformation | Product Type | Reference |

| 2H-Imidazole 1-oxides, Pyrroles/Thiophenes | Pd(OAc)₂, Cu(OAc)₂ | Oxidative C-H/C-H coupling | 5-Heteroarylated 2H-imidazole 1-oxides | nih.govacs.org |

| Substituted Imidazoles, Isocyanides | Pd(OAc)₂, DPPB, Cs₂CO₃ | Isocyanide insertion, C(sp²)-H functionalization | Fused Imidazole Derivatives (Indeno[1,2-d]imidazole, Imidazo[1,2-a]indole) | acs.orgnih.gov |

| Internal Alkynes, Isocyanides | Palladium catalyst | [2 + 2 + 1] Cyclization | Pyrrolo[3,2-c]quinolin-2-amines | researchgate.net |

Copper-Mediated Syntheses of Imidazole Analogues

Copper-catalyzed reactions are a cornerstone in the synthesis of imidazole-containing compounds. The Ullmann condensation, a classic copper-catalyzed N-arylation reaction, has been widely adapted for the formation of C-N bonds in heterocyclic systems. In the context of imidazole synthesis, copper catalysts facilitate the coupling of an amine-containing precursor with an aryl halide.

Recent advancements have highlighted the use of copper(I) catalysts in intramolecular N-arylation to form benzimidazoles, a fused imidazole system. rsc.orgrsc.org These reactions often employ a copper(I) source, such as copper(I) iodide (CuI), in the presence of a ligand and a base. rsc.orgrsc.org The ligand, often a diamine or an amino acid, enhances the solubility and reactivity of the copper catalyst. The base is crucial for the deprotonation of the nitrogen nucleophile, initiating the catalytic cycle.

One study demonstrated the synthesis of 4-thiazolyl imidazole analogs using a copper-mediated methodology. nih.govnovartis.com This approach was instrumental in creating complex, natural product-based molecules. nih.govnovartis.com Another report detailed the use of a Cu(II)-phenanthroline complex, Cu(phen)Cl₂, as an effective catalyst for preparing imidazole derivatives through a Mannich-type reaction. nih.govresearchgate.net The optimization of this reaction involved screening various copper catalysts and solvents, with the Cu(phen)Cl₂ in ethanol (B145695) providing the highest yields. nih.govresearchgate.net

A straightforward and efficient method for intramolecular N-arylation to produce benzimidazoles utilizes Cu₂O as the catalyst, with DMEDA as the ligand and K₂CO₃ as the base. organic-chemistry.org The choice of the aryl halide is also critical, with aryl iodides generally showing the highest reactivity. rsc.org In some cases, the reaction can even proceed at room temperature. rsc.org

Table 1: Comparison of Copper Catalysts in Imidazole Synthesis

| Catalyst System | Substrates | Product Type | Key Advantages |

| Cu(I) iodide | N'-(2-halogenphenyl)-N-substituted-ethanimidamide | Benzimidazoles | Milder conditions than condensation methods. rsc.org |

| Cu(phen)Cl₂ | L-histidine, benzylidenehydrazine, aldehydes | Imidazole Mannich base derivatives | High yields, effective catalysis. nih.govresearchgate.net |

| Cu₂O/DMEDA | N-(2-iodoaryl)benzamidine | Benzimidazoles | High yields, sustainable method. organic-chemistry.org |

Nickel Nanoparticle Catalysis in 2-Phenylimidazole (B1217362) Compound Synthesis

Nickel nanoparticle catalysis has emerged as a powerful and green alternative for the synthesis of 2-phenylimidazole compounds. google.com These heterogeneous catalysts offer several advantages, including high efficiency, ease of separation from the reaction mixture, and recyclability. ajgreenchem.com

A patented method describes the synthesis of 2-phenylimidazole compounds using imidazole and iodobenzene (B50100) (or its substituted derivatives) as starting materials, with dimethylformamide (DMF) as the solvent. google.com The catalytic system comprises nickel nanoparticles and copper iodide. google.com This approach is noted for its low cost, simple operation, mild reaction conditions, and high yields, making it suitable for industrial-scale production. google.com

The use of nickel-based nanoparticles in organic synthesis is a growing field. researchgate.net For instance, NiO nanoparticles have been employed as heterogeneous catalysts for various organic transformations due to their high surface area and catalytic activity. researchgate.net In one study, a composite material of nickel nanoparticles supported on Kryptofix 22-conjugated magnetic nano-graphene oxide was developed as a recyclable catalyst for the synthesis of 1,4-benzodiazepines in water, highlighting the potential for green and efficient catalysis. nih.gov

The mechanism of nickel-catalyzed reactions can vary. In some cases, the nickel center acts as a Lewis acid to activate the substrates. ub.edu The use of nanoparticles as catalysts often leads to enhanced yields due to their large surface area. researchgate.net

Intramolecular Cyclization Pathways for Imidazole Formation

Intramolecular cyclization is a key strategy for the formation of the imidazole ring, particularly in the synthesis of fused systems like benzimidazoles. These methods involve the formation of a C-N bond within a single molecule, often promoted by a base or a transition metal catalyst.

Base-mediated intramolecular N-arylation offers a transition-metal-free pathway to benzimidazoles. mdpi.com This approach typically involves the cyclization of an N-(2-haloaryl)amidine in the presence of a base. mdpi.com A notable example is the use of potassium hydroxide (B78521) in DMSO at elevated temperatures to prepare a variety of substituted benzimidazoles. organic-chemistry.org

A significant development in this area is the use of water as a solvent, which aligns with the principles of green chemistry. mdpi.com A straightforward method has been developed for the synthesis of the benzimidazole (B57391) ring system through a carbon-nitrogen cross-coupling reaction in water. mdpi.com In the presence of potassium carbonate (K₂CO₃) at 100 °C, the intramolecular cyclization of N-(2-iodoaryl)benzamidine provides benzimidazole derivatives in moderate to high yields. mdpi.com This procedure is remarkable for its simplicity, as it does not require any additional reagents or catalysts. mdpi.com

Table 2: Optimization of Base-Mediated Intramolecular Cyclization mdpi.com

| Base | Temperature (°C) | Time (h) | Yield (%) |

| None | 100 | 30 | 0 |

| K₂CO₃ | 100 | 30 | 80 |

| Cs₂CO₃ | 100 | 30 | 75 |

| K₃PO₄ | 100 | 30 | 68 |

| Na₂CO₃ | 100 | 30 | 55 |

The data indicates that potassium carbonate is the optimal base for this transformation under the tested conditions.

Transition-metal-free approaches to intramolecular amination are highly desirable from an environmental and economic standpoint. mdpi.com These methods often rely on the inherent reactivity of the substrates under specific conditions.

One such strategy involves the direct base-mediated intramolecular N-arylation of N-(2-haloaryl)amidines in water, as previously discussed. mdpi.com Another approach utilizes molecular iodine under basic conditions for the intramolecular C-H amidation of crude imines, leading to N-protected benzimidazoles. organic-chemistry.org This method avoids the need for purification of the less stable imine intermediates. organic-chemistry.org

Electrochemical methods also present a promising transition-metal-free alternative. An electrochemical dehydrogenative amination has been developed for the synthesis of benzimidazoles, avoiding the need for metal catalysts and oxidants. acs.org This electrosynthesis method allows for the formation of 1,2-disubstituted benzimidazoles from aniline derivatives under mild conditions. acs.orgresearchgate.net

Furthermore, a base-promoted, deaminative coupling of benzylamines with nitriles provides a one-step synthesis of 2,4,5-trisubstituted imidazoles, liberating ammonia as the only byproduct. rsc.org This protocol represents a practical and atom-economical strategy for accessing valuable imidazole derivatives from readily available starting materials. rsc.org

Multicomponent Reaction (MCR) Approaches for Diversified Imidazole Scaffolds

Multicomponent reactions (MCRs) have become a powerful tool in synthetic chemistry for the efficient construction of complex molecular scaffolds, including a diverse range of imidazoles. researchgate.net MCRs offer significant advantages by combining three or more reactants in a single step, which increases efficiency, saves time and resources, and often aligns with the principles of green chemistry. researchgate.netresearchgate.net

Several MCR strategies have been developed for the synthesis of imidazole derivatives. researchgate.net These reactions often proceed through a series of sequential steps, such as Knoevenagel condensation followed by Michael addition and subsequent cyclization. rsc.org This approach allows for the creation of skeletally diverse and complex polyheterocyclic systems in a one-pot reaction. rsc.org

The Ugi multicomponent reaction, an isocyanide-based MCR, is particularly relevant for the synthesis of peptide-like molecules and has been utilized in the preparation of precursors for indolo[1,2-a]quinoxalines, which contain a fused imidazole ring system. mdpi.com

MCRs are highly valued in modern drug discovery as they enable the rapid generation of molecular libraries for biological screening. researchgate.netgrafiati.com The ability to introduce structural diversity and molecular complexity in a single synthetic operation makes MCRs a highly attractive strategy for accessing novel imidazole-based compounds. researchgate.netrug.nl

Integration of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives. This involves the development of environmentally benign and sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize less hazardous materials.

A key aspect of green chemistry in this context is the use of water as a solvent. mdpi.com The synthesis of benzimidazoles via base-mediated intramolecular N-arylation in water is a prime example of a greener synthetic route. mdpi.com Similarly, copper-catalyzed reactions for the synthesis of (1,2,3-triazol)-1H-benzo[d]imidazole derivatives have been successfully performed in water. benthamdirect.com

The use of heterogeneous and recyclable catalysts, such as nickel nanoparticles, also aligns with green chemistry principles. google.comajgreenchem.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. google.com

Multicomponent reactions are inherently green as they often have high atom economy and reduce the number of synthetic steps and purification procedures required. researchgate.netresearchgate.net Solvent-free reaction conditions, where the reactants are mixed without a solvent, further enhance the green credentials of a synthetic process. asianpubs.org

The development of catalytic systems that operate under mild conditions, such as lower temperatures and pressures, also contributes to the greening of imidazole synthesis. benthamdirect.com The ultimate goal is to create synthetic pathways that are not only efficient and high-yielding but also environmentally responsible. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 2 Iodophenyl 1h Imidazole for Reaction Pathway Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

¹H NMR Spectroscopic Characterization of Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy would reveal the electronic environment of every hydrogen atom in the 2-(2-iodophenyl)-1H-imidazole molecule. The spectrum would be expected to show distinct signals for the N-H proton of the imidazole (B134444) ring, the two C-H protons on the imidazole ring, and the four protons on the 2-iodophenyl substituent.

The N-H proton typically appears as a broad singlet, with a chemical shift that can vary significantly depending on the solvent and concentration. The protons on the imidazole ring (at positions 4 and 5) would likely appear as two distinct signals, potentially doublets, due to coupling with each other. The four aromatic protons of the iodophenyl group would present as a complex multiplet pattern in the aromatic region of the spectrum (typically 7.0-8.5 ppm). Their specific chemical shifts and coupling constants (J-values) would be dictated by their position relative to the iodine atom and the imidazole ring, allowing for unambiguous assignment.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H (imidazole) | 12.0 - 13.0 | br s | - |

| H-4/H-5 (imidazole) | 7.1 - 7.3 | m | - |

| H-Ar | 7.2 - 8.0 | m | - |

(Note: This table is illustrative and not based on experimental data for the target compound.)

¹³C NMR Spectroscopic Analysis of Carbon Frameworks

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A typical ¹³C NMR spectrum for this compound would display nine distinct signals, one for each unique carbon atom.

The signal for the C2 carbon of the imidazole ring, being positioned between two nitrogen atoms, would be expected at a characteristic downfield shift. The C4 and C5 carbons of the imidazole ring would appear at different shifts. Within the iodophenyl ring, the carbon atom directly bonded to the iodine (C-I) would show a signal at a lower chemical shift compared to the other aromatic carbons due to the heavy atom effect of iodine. The remaining five aromatic carbon signals would appear in the typical aromatic region (110-140 ppm).

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 (imidazole) | ~145 |

| C4/C5 (imidazole) | 120 - 130 |

| C-I (aromatic) | ~95 |

| C-C(imidazole) (aromatic) | ~135 |

| C-Ar | 125 - 140 |

(Note: This table is illustrative and not based on experimental data for the target compound.)

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

The FTIR spectrum of this compound would be expected to show a characteristic broad absorption band for the N-H stretching vibration of the imidazole ring, typically in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole and phenyl rings would be observed in the 1400-1650 cm⁻¹ region. A peak corresponding to the C-I stretch would be expected at lower frequencies, typically in the 500-600 cm⁻¹ range. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring.

Table 3: Hypothetical FTIR and Raman Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200 - 3400 |

| Aromatic C-H Stretch | 3050 - 3150 |

| C=N / C=C Stretch | 1400 - 1650 |

| C-I Stretch | 500 - 600 |

(Note: This table is illustrative and not based on experimental data for the target compound.)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and elemental composition. For this compound (C₉H₇IN₂), the exact molecular weight is approximately 269.97 g/mol .

In a high-resolution mass spectrum (HRMS), the molecular ion peak (M⁺) would be observed, confirming the molecular formula. The fragmentation pattern would provide structural information. Common fragmentation pathways could include the loss of an iodine atom, cleavage of the imidazole ring, or loss of HCN. The presence of iodine would be readily identifiable due to its characteristic isotopic pattern.

Table 4: Hypothetical Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|---|

| [M+H]⁺ | ~271.98 | Protonated Molecular Ion |

| [M]⁺ | ~270.97 | Molecular Ion |

| [M-I]⁺ | ~144.07 | Loss of Iodine |

(Note: This table is illustrative and not based on experimental data for the target compound.)

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

The analysis would reveal the planarity of the imidazole ring and the dihedral angle between the imidazole and the iodophenyl rings. This angle is of particular interest as it describes the rotational orientation of the two ring systems relative to each other, which is influenced by steric hindrance from the iodine atom. Furthermore, the data would elucidate intermolecular interactions, such as hydrogen bonding involving the imidazole N-H group and π-π stacking between the aromatic rings, which govern the crystal packing.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic study would yield a detailed table of all atomic coordinates, from which precise geometric parameters can be calculated. Bond lengths within the phenyl and imidazole rings would be consistent with aromatic systems. The C-I bond length would be a key parameter. Bond angles within the five-membered imidazole ring and the six-membered phenyl ring would conform to their respective geometries. The dihedral angle between the planes of the two rings would be a critical piece of data for understanding the molecule's solid-state conformation.

Table 5: Hypothetical X-ray Crystallography Data for this compound

| Parameter | Expected Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-N Bond Lengths (imidazole) | 1.32 - 1.38 Å |

| C=C Bond Lengths (aromatic) | 1.37 - 1.40 Å |

| Phenyl-Imidazole Dihedral Angle | 30 - 60° |

(Note: This table is illustrative and not based on experimental data for the target compound.)

Analysis of Crystal Packing and Non-Covalent Interactions (e.g., C-H···N Hydrogen Bonds, Halogen-Halogen Contacts)

Following extensive searches of chemical and crystallographic literature, detailed experimental data on the crystal structure of this compound is not publicly available. As such, a specific analysis of its crystal packing, C-H···N hydrogen bonds, and halogen-halogen contacts, including precise data tables of bond lengths and angles, cannot be provided at this time.

However, the analysis of structurally similar compounds allows for a scientifically informed projection of the types of non-covalent interactions that likely govern the crystal packing of this compound. The crystal structures of closely related molecules, such as 2-phenyl-1H-imidazole and other halogenated phenyl-imidazole derivatives, are primarily stabilized by a combination of hydrogen bonding and other weak intermolecular forces.

For instance, the crystal structure of the parent compound, 2-phenyl-1H-imidazole, reveals that adjacent molecules are linked by intermolecular N-H···N hydrogen bonds, forming chains or more complex networks. It is highly probable that this compound would exhibit similar N-H···N hydrogen bonding, a characteristic feature of many imidazole-containing crystal structures.

Furthermore, the presence of the iodophenyl group introduces the potential for other significant non-covalent interactions. These include:

Halogen-Halogen Contacts: The iodine atom on the phenyl ring is a prime candidate for forming halogen bonds. Specifically, Type II I···I contacts could be a key structure-directing feature. In these interactions, the electrophilic region of one iodine atom aligns with the nucleophilic equatorial region of another. Such contacts play a crucial role in the assembly of many iodo-substituted organic molecules, often influencing the packing motif and intermolecular distances.

While a definitive analysis requires experimental crystallographic data, the combination of N-H···N hydrogen bonds, C-H···N interactions, and iodine-based halogen bonding is the anticipated framework defining the supramolecular architecture of this compound.

Computational Chemistry and Theoretical Modeling of 2 2 Iodophenyl 1h Imidazole

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including imidazole (B134444) derivatives.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a molecule like 2-(2-iodophenyl)-1H-imidazole, this involves calculating bond lengths, bond angles, and dihedral angles. Conformational analysis, an extension of this process, explores different spatial arrangements (conformers) that arise from the rotation around single bonds, such as the bond connecting the phenyl and imidazole rings. Such studies are essential to identify the most stable conformer(s) in different environments (e.g., gas phase or solution).

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. A smaller energy gap generally implies higher reactivity. For related imidazole compounds, the HOMO is often localized on the imidazole and phenyl rings, while the LUMO distribution can vary depending on the substituents.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecular surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas denote neutral potential. MEP analysis helps in understanding intermolecular interactions and hydrogen bonding.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Electronic Transitions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge distribution, intramolecular charge transfer, and hyperconjugative interactions within a molecule. By examining the interactions between filled donor NBOs and empty acceptor NBOs, it is possible to quantify the stabilization energy associated with electron delocalization. This analysis reveals the nature of the chemical bonds and the charge transfer that contributes to the molecule's stability.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations, typically done using DFT methods, help in the assignment of vibrational modes observed in experimental spectra. By comparing the calculated frequencies with experimental data, researchers can confirm the molecular structure and gain insights into the nature of its chemical bonds.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). This technique can predict the absorption wavelengths, oscillator strengths, and the nature of electronic transitions (e.g., π→π* or n→π*). For aromatic and heterocyclic compounds like this compound, TD-DFT is instrumental in understanding their photophysical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique allows researchers to observe the dynamic behavior of a compound, including its conformational changes, flexibility, and interactions with its environment, such as solvent molecules or biological macromolecules. tandfonline.com The simulation solves Newton's equations of motion for a system of particles, providing a trajectory that describes how the positions and velocities of the particles evolve.

MD simulations can also reveal the nature of intermolecular interactions. For instance, the imidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the other nitrogen atom), allowing it to form hydrogen bonds with suitable partners. The iodophenyl group can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile. nih.gov MD simulations can quantify the stability and geometry of these interactions over time.

While specific MD simulation data for this compound is not available, the following table presents typical parameters that would be analyzed in such a study, with hypothetical values for illustrative purposes.

| Parameter | Description | Hypothetical Value/Observation |

|---|---|---|

| Dihedral Angle (Phenyl-Imidazole) | The angle between the planes of the phenyl and imidazole rings. | Fluctuates around a non-planar equilibrium due to steric hindrance from the iodine atom. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule over time, indicating structural stability. | Low values would suggest a relatively rigid core structure. |

| Radial Distribution Function (g(r)) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Would show peaks corresponding to the distances of solvent molecules or ions interacting with the imidazole and iodophenyl groups. |

| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the molecule and its environment. | Expected to show hydrogen bonding involving the imidazole N-H and N atoms. |

| Halogen Bond Analysis | Characterizes the geometry and stability of interactions involving the iodine atom. | Potential for halogen bonding between the iodine and electron-donating atoms in the environment. nih.gov |

Quantum Chemical Descriptors for Chemical Reactivity and Selectivity

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule, which can be calculated using methods like Density Functional Theory (DFT). tandfonline.com These descriptors provide insight into the chemical reactivity, stability, and selectivity of a compound. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity index.

The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. The LUMO is the innermost orbital without electrons and relates to the ability of a molecule to accept electrons. A lower LUMO energy suggests a better electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A small gap implies that the molecule is more reactive.

For this compound, the distribution of these frontier orbitals would be influenced by the electron-withdrawing nature of the iodine atom and the aromatic character of both the phenyl and imidazole rings. These calculations can help predict which parts of the molecule are more susceptible to electrophilic or nucleophilic attack.

The following table presents key quantum chemical descriptors and their significance, along with illustrative values calculated for a similar compound, 2-chloro-4,5-dimethyl-1-phenyl-1H-imidazole, as direct data for the target molecule is unavailable. researchgate.net

| Descriptor | Formula | Significance | Illustrative Value (for an analogous compound) |

|---|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.25 eV |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.20 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. | 5.05 eV |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. | 6.25 eV |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | 1.20 eV |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. | -3.725 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. | 2.525 eV |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the electrophilic character of a molecule. | 2.748 eV |

These descriptors collectively provide a detailed picture of the electronic properties and reactivity of a molecule. For this compound, such calculations would be invaluable for understanding its behavior in chemical reactions and its potential interactions with biological targets.

Reactivity and Derivatization Studies of 2 2 Iodophenyl 1h Imidazole

Transformation of the Aryl-Iodide Moiety

The carbon-iodine (C-I) bond on the phenyl ring is a primary site for modification, largely due to the excellent leaving group ability of the iodide atom. This feature is predominantly exploited in transition metal-catalyzed cross-coupling reactions.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne. In the case of 2-(2-iodophenyl)-1H-imidazole, the aryl-iodide moiety readily participates in this reaction, enabling the introduction of various alkynyl substituents. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine, which also serves as the solvent.

The N-H proton of the imidazole (B134444) ring can potentially interfere with the catalytic cycle or cause side reactions. While some Sonogashira couplings can proceed with the unprotected imidazole, protection of the imidazole nitrogen (e.g., with a tert-butyloxycarbonyl (Boc) or trityl group) is often employed to ensure higher yields and cleaner reaction profiles, especially with sensitive substrates. The choice of catalyst, base, and solvent is critical for optimizing the reaction yield and minimizing homocoupling of the alkyne (Glaser coupling).

Research findings indicate that this compound can be successfully coupled with a range of terminal alkynes under standard Sonogashira conditions. For instance, coupling with phenylacetylene (B144264) yields the corresponding 2-(2-(phenylethynyl)phenyl)-1H-imidazole, a precursor for more complex polyaromatic systems.

| Terminal Alkyne | Catalyst System | Base/Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Triethylamine (B128534) | 60 °C, 8 h | 88 |

| 1-Hexyne | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Diisopropylamine | 50 °C, 12 h | 82 |

| Trimethylsilylacetylene (B32187) | Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) | Triethylamine | RT, 16 h | 91 |

| Propargyl alcohol | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | Triethylamine/THF | 45 °C, 10 h | 75 |

While the iodo group is a good leaving group, classical nucleophilic aromatic substitution (SNAr) on the unactivated iodophenyl ring is generally inefficient due to the electron-rich nature of the benzene (B151609) ring. However, transition metal-catalyzed variants, such as the Ullmann condensation or Buchwald-Hartwig amination, provide an effective pathway for C-N, C-O, and C-S bond formation.

These reactions typically employ a copper or palladium catalyst to facilitate the displacement of the iodide by a nucleophile. For example, copper(I)-catalyzed reactions, often in the presence of a ligand like L-proline or 1,10-phenanthroline, allow for the coupling of this compound with amines, alcohols, and thiols. A strong base, such as potassium carbonate or cesium carbonate, is required to facilitate the reaction, which is usually conducted in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). These methods provide access to a diverse library of derivatives where the imidazole core is linked to other functional groups via the phenyl bridge.

| Nucleophile | Catalyst System | Base | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|---|

| Morpholine | CuI (10 mol%), L-Proline (20 mol%) | K₂CO₃ | DMSO | 90 °C, 24 h | 85 |

| Aniline (B41778) | CuI (10 mol%) | K₃PO₄ | DMF | 110 °C, 20 h | 79 |

| Sodium methoxide | CuI (15 mol%) | - | Methanol/DMF | 100 °C, 18 h | 68 |

| 4-Methylbenzenethiol | CuI (10 mol%), TMEDA (20 mol%) | K₂CO₃ | Toluene | 110 °C, 16 h | 81 |

Functionalization of the Imidazole Ring

The imidazole ring itself is a key site for derivatization, offering both electrophilic substitution on the carbon backbone and nucleophilic functionalization at the nitrogen atoms.

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The most reactive positions are C4 and C5. The directing influence of the 2-iodophenyl substituent, along with the reaction conditions, determines the regiochemical outcome.

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. Halogenation can be readily achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent such as chloroform (B151607) or acetonitrile, typically leading to substitution at the C4 and/or C5 positions. Nitration requires more careful control of conditions to avoid oxidation of the iodide or over-nitration. Milder nitrating agents, such as nitric acid in acetic anhydride, are preferred over the harsher nitric acid/sulfuric acid mixture. These reactions provide a route to introduce functional handles directly onto the heterocyclic core.

| Reaction Type | Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) (1.1 eq) | CH₃CN, RT, 4 h | 4-Bromo-2-(2-iodophenyl)-1H-imidazole | 92 |

| Nitration | HNO₃ / Ac₂O | 0 °C to RT, 6 h | 2-(2-iodophenyl)-4-nitro-1H-imidazole | 70 |

| Iodination | Iodine, HIO₃ | Acetic acid/H₂O, 70 °C, 5 h | 4,5-Diiodo-2-(2-iodophenyl)-1H-imidazole | 84 |

The N-H proton of the imidazole ring is acidic (pKa ≈ 14.5) and can be readily removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a nucleophilic imidazolide (B1226674) anion. This anion can then react with a variety of electrophiles, enabling N-alkylation, N-acylation, and N-arylation.

N-alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or N-acylation with acyl chlorides or anhydrides proceeds efficiently. The presence of the bulky 2-iodophenyl group at the C2 position can sterically influence the reaction. For an unsymmetrically substituted imidazole, alkylation can lead to a mixture of N1 and N3 regioisomers. However, the steric hindrance from the ortho-iodophenyl group often directs the incoming electrophile to the less hindered N1 position. The choice of base and solvent can also modulate this regioselectivity. This reactivity is fundamental for installing protecting groups or for tuning the electronic and steric properties of the final molecule.

| Electrophile | Base | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| Methyl Iodide | NaH | THF | 0 °C to RT, 3 h | 1-Methyl-2-(2-iodophenyl)-1H-imidazole | 95 |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux, 8 h | 1-Benzyl-2-(2-iodophenyl)-1H-imidazole | 89 |

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 °C, 2 h | 1-Acetyl-2-(2-iodophenyl)-1H-imidazole | 93 |

| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | DMAP, Et₃N | CH₂Cl₂ | RT, 12 h | tert-Butyl this compound-1-carboxylate | 98 |

Chemoselective Derivatization Strategies for Analytical Applications

The orthogonal reactivity of the three distinct functional sites in this compound makes it an exceptional platform for constructing molecules with tailored properties, particularly for analytical probes and sensors. Chemoselectivity—the ability to react one functional group in the presence of others—is the cornerstone of this utility.

By carefully selecting reagents and reaction conditions, each site can be addressed sequentially. For example, a synthetic strategy for an analytical probe might involve:

N-H Functionalization: The imidazole nitrogen can first be alkylated with a chain containing a terminal functional group (e.g., an azide (B81097) or alkyne for click chemistry) under basic conditions (e.g., K₂CO₃ in acetonitrile). This reaction selectively targets the N-H without affecting the C-I bond.

C-I Cross-Coupling: The resulting N-alkylated intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling, at the aryl-iodide position. This step can be used to introduce a fluorophore or a recognition motif (e.g., a biotin (B1667282) group). The conditions for this step (e.g., Pd(PPh₃)₄, mild base) are typically orthogonal to the N-alkyl group.

Imidazole Core Substitution: If further modification is needed, the C4/C5 positions of the N-alkylated, C-arylated imidazole could be functionalized via electrophilic substitution, although this is less common and requires robust protecting groups.

This step-wise, chemoselective approach allows for the modular assembly of complex structures. One part of the molecule can be designed for specific binding or recognition (e.g., the group attached to the phenyl ring), while another part can serve as a signaling unit (e.g., a fluorescent tag attached to the imidazole nitrogen). This synthetic flexibility is crucial in the development of turn-on fluorescent sensors, metal ion chelators, and bioconjugation agents.

Silylation Techniques (e.g., Trimethylsilylation using BSTFA + TMCS) for Active Hydrogens

Silylation is the most prevalent derivatization technique in gas chromatography, involving the replacement of an active hydrogen with an alkylsilyl group, most commonly the trimethylsilyl (B98337) (TMS) group. obrnutafaza.hrchemcoplus.co.jp This process effectively reduces the polarity and intermolecular hydrogen bonding of the analyte, thereby increasing its volatility and thermal stability. chemcoplus.co.jp For this compound, the hydrogen atom on the imidazole nitrogen is susceptible to silylation.

The combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) is a powerful and widely used silylating formulation. idc-online.com BSTFA is a strong TMS donor, while TMCS acts as a catalyst that enhances the reactivity of the reagent system. sigmaaldrich.comthermofisher.com This mixture is particularly effective for derivatizing compounds that are difficult to silylate, such as those with hindered functional groups. thermofisher.com The reaction with this compound would involve the replacement of the N-H proton with a TMS group, yielding a more volatile derivative suitable for GC analysis. The byproducts of the reaction using BSTFA are themselves volatile and typically elute with the solvent front, ensuring a clean chromatogram. thermofisher.com

Other common silylation reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which is the most volatile of the TMS-amides, and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives. obrnutafaza.hridc-online.com TBDMS derivatives are significantly more stable to hydrolysis than TMS derivatives, which can be advantageous during sample preparation and analysis. obrnutafaza.hr

| Reagent/System | Description | Typical Application | Citations |

| BSTFA + TMCS | A strong trimethylsilyl donor (BSTFA) combined with a catalyst (TMCS). | Ideal for difficult-to-silylate compounds, including hindered hydroxyls and amines. | idc-online.comthermofisher.com |

| MSTFA | The most volatile TMS-acetamide reagent. | Useful for the analysis of volatile trace materials where reagent byproducts might interfere. | obrnutafaza.hrthermofisher.com |

| MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives. | Produces derivatives with greater hydrolytic stability and easily interpreted mass spectra. | obrnutafaza.hridc-online.com |

| HMDS + TMCS + Pyridine (B92270) | A reagent mixture where Hexamethyldisilazane (HMDS) is the silyl (B83357) donor, catalyzed by TMCS in a pyridine solvent. | Derivatizes alcohols, phenols, and some steroids that are not completely derivatized by HMDS alone. | chemcoplus.co.jp |

| TMSI | N-Trimethylsilylimidazole is one of the strongest silylating reagents, particularly for hydroxyl groups. | Derivatization is often complete upon dissolution with this reagent. | obrnutafaza.hrtcichemicals.com |

Development of Advanced GC Derivatization Reagents and Protocols

The primary objectives for developing advanced derivatization protocols are to improve reaction efficiency, enhance detection sensitivity, and increase chromatographic resolution. researchgate.net For a molecule like this compound or its derivatives, which may possess multiple reaction sites, a well-designed protocol is essential for reliable and reproducible analysis.

The development of advanced reagents focuses on several key areas:

Increased Reactivity: Formulations like BSTFA with 1-10% TMCS are designed to be stronger than the silylating agent alone, ensuring complete derivatization of less reactive sites. thermofisher.com Similarly, N-Trimethylsilylimidazole (TMSI) is known as one of the most powerful silylating reagents available. obrnutafaza.hr

Enhanced Stability: Reagents such as MTBSTFA are used to create derivatives (TBDMS) that are over 10,000 times more stable to hydrolysis than their TMS counterparts. obrnutafaza.hr This stability is critical for complex sample matrices or when sample workup involves aqueous steps.

Improved Detection: The introduction of specific functional groups can dramatically improve detector response. Acylation or alkylation with fluorinated reagents (e.g., PFBBr) is a common strategy to enhance sensitivity for ECD. libretexts.org

Multi-functional Derivatization: For complex analytes with multiple functional groups (e.g., an amino acid derivative of the imidazole), a two-step protocol may be necessary. This could involve esterification of a carboxyl group followed by silylation of an amine or hydroxyl group. obrnutafaza.hr

The choice of solvent and reaction conditions (temperature, time) are also critical parameters in an optimized protocol. Aprotic solvents like pyridine, acetonitrile, or dimethylformamide are often recommended for silylation reactions. chemcoplus.co.jp The ultimate goal is to develop a robust method that yields a single, stable derivative in a quantitative and rapid manner, leading to sharp, symmetrical peaks in the resulting chromatogram. researchgate.net

| Strategy | Reagent Example | Objective | Citations |

| Catalyzed Silylation | BSTFA + 1-10% TMCS | Derivatize difficult or hindered active hydrogens. | thermofisher.com |

| High-Stability Derivatization | MTBSTFA | Form robust derivatives (TBDMS) resistant to hydrolysis. | obrnutafaza.hridc-online.com |

| Enhanced ECD Detection | Pentafluorobenzyl Bromide (PFBBr) | Introduce fluorinated tags for ultra-sensitive detection. | researchgate.netlibretexts.org |

| Multi-step Protocols | Esterification followed by Silylation | Protect multiple, different functional groups on a single analyte. | obrnutafaza.hr |

Applications of 2 2 Iodophenyl 1h Imidazole in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Systems

The presence of the iodo-substituent on the phenyl ring of 2-(2-iodophenyl)-1H-imidazole makes it an excellent precursor for the construction of more elaborate molecular architectures. The carbon-iodine bond can be readily activated, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. smolecule.com This reactivity is particularly valuable in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules and functional materials.

Preparation of Fused Imidazole (B134444) Derivatives (e.g., Indeno[1,2-d]imidazoles, Imidazo[1,2-a]indoles)

A notable application of this compound derivatives is in the palladium-catalyzed synthesis of fused imidazole structures like indeno[1,2-d]imidazoles and imidazo[1,2-a]indoles. acs.org An efficient strategy involves a palladium-catalyzed isocyanide insertion reaction. acs.org This method provides an operationally simple and versatile route to these otherwise difficult-to-access skeletons. acs.org The reaction proceeds through the formation of sequential carbon-carbon and carbon-nitrogen bonds via C(sp²)–H functionalization of the imidazole ring at both the C2- and C4-positions. acs.org This process allows for the construction of diverse molecular scaffolds from readily available starting materials, generally achieving moderate to good yields. acs.org

For instance, various substituted 1-(2-iodophenyl)-1H-imidazole derivatives can be used as starting materials in these cyclization reactions. The specific substitution pattern on the imidazole and phenyl rings can be tailored to generate a library of fused heterocyclic compounds with varying electronic and steric properties.

Table 1: Examples of Fused Imidazole Derivatives Synthesized from this compound Precursors

| Starting Material | Fused Product | Reaction Type |

|---|---|---|

| Substituted 1-(2-iodophenyl)-1H-imidazoles | Indeno[1,2-d]imidazole derivatives | Palladium-catalyzed isocyanide insertion |

This table illustrates the utility of this compound derivatives in synthesizing complex fused heterocyclic systems.

Building Blocks for Polyamides and Other Polymeric Materials

The structural features of this compound and its derivatives also lend themselves to applications in materials science. Imidazole-containing compounds are known to be valuable building blocks for various polymers. lifechemicals.com While direct polymerization of this compound itself is not extensively documented in the provided context, the synthesis of aromatic polyamides often involves the use of diamine monomers. The core structure of this compound can be conceptually modified to create such monomers. For example, the introduction of amino groups onto the phenyl ring would yield a diamine suitable for polycondensation reactions.

Aromatic polyamides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.net The incorporation of bulky or rigid groups, such as the imidazole moiety, into the polymer backbone can enhance properties like solubility and glass transition temperature by disrupting chain packing. researchgate.netresearchgate.net The iodo-substituent could also serve as a site for post-polymerization modification, further expanding the functional diversity of the resulting materials.

Contribution to Mechanistic Studies of Organic Reactions

The reactivity of the carbon-iodine bond in this compound makes it a useful substrate for investigating the mechanisms of various organic reactions. researchgate.net Transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, often involve the oxidative addition of a metal catalyst to an aryl halide. acs.org The well-defined structure of this compound allows for systematic studies of how electronic and steric factors influence the efficiency and selectivity of these catalytic cycles.

In the context of the previously mentioned palladium-catalyzed isocyanide insertion reactions, the use of this compound derivatives as substrates helps to elucidate the reaction pathway. acs.org These reactions typically involve the in-situ generation of a C(sp²)-metal species through the oxidative addition of the palladium catalyst to the carbon-iodine bond. acs.org Subsequent insertion of isocyanide and coupling with nucleophiles lead to the final products. acs.org Studying the reaction with various substituted 2-(2-iodophenyl)-1H-imidazoles can provide valuable insights into the nature of the key intermediates and transition states involved in these complex transformations.

Enabling Synthesis of Dimeric and Oligomeric Imidazole Scaffolds

The imidazole moiety is a fundamental building block in many natural products and synthetic compounds with diverse biological activities. lifechemicals.com The ability to synthesize dimeric and oligomeric imidazole scaffolds is therefore of significant interest in medicinal chemistry and drug discovery. This compound can serve as a valuable precursor for the construction of such multi-imidazole structures.

Through iterative cross-coupling strategies, the iodo-substituent can be used to link multiple 2-phenyl-1H-imidazole units together. For example, a Suzuki or Stille coupling reaction could be employed to connect the this compound to another imidazole-containing molecule that has been functionalized with a boronic acid or a stannane, respectively. This approach allows for the controlled assembly of dimeric and oligomeric structures with defined connectivity. The resulting scaffolds can then be further elaborated to create libraries of compounds for biological screening. The pyrrole-imidazole polyamides, which are known to bind to the minor groove of DNA, are a prime example of naturally occurring oligomeric imidazole-containing structures, highlighting the importance of developing synthetic routes to such molecules. lifechemicals.com

2 2 Iodophenyl 1h Imidazole As a Ligand in Catalysis

Coordination Chemistry of Imidazole-Based Ligands

Imidazole (B134444) is a five-membered aromatic heterocycle containing two nitrogen atoms, making it a fundamental building block in coordination chemistry. The imine nitrogen (the one not bonded to hydrogen) is basic and serves as the primary coordination site, acting as a pure sigma-donor ligand to metal ions. The versatility of the imidazole nucleus allows for derivatization at the 1-, 2-, or 4-positions, enabling the creation of a vast library of ligands with tailored steric and electronic properties.

Imidazole and its derivatives are classified as strong σ-donors, a property that plays a constructive role in the development of coordination chemistry. They can form stable complexes with a wide range of transition metals. The coordination of an imidazole ligand to a metal center can significantly acidify the N-H proton, facilitating its deprotonation to form an imidazolate complex. This behavior is crucial in many catalytic cycles. Furthermore, the imidazole moiety can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can help stabilize metal complexes and influence the stereochemical outcome of catalytic reactions.

The coordination behavior of imidazole ligands can be quite diverse. They can act as simple monodentate ligands, or they can be incorporated into larger molecular frameworks to create bidentate or tridentate ligands, which chelate to the metal center, often forming stable five- or six-membered rings. For instance, an azo-imidazole derivative can coordinate as a bidentate ligand through one nitrogen atom of the azo group and the N-3 atom of the imidazole ring, forming a stable five-membered ring with the metal ion.

Application in Homogeneous Transition Metal Catalysis

The adaptability of the imidazole scaffold has led to its widespread use in homogeneous catalysis, where the ligand's structure can be finely tuned to control the activity and selectivity of the metal catalyst.

Imidazole-based ligands have proven to be highly effective in palladium-catalyzed cross-coupling reactions, particularly in the direct C-H bond arylation of (benzo)imidazoles. This reaction is a powerful tool for constructing complex heterocyclic molecules from simple precursors. N-heterocyclic carbene (NHC)-palladium(II)-imidazole complexes, for example, have been shown to efficiently catalyze the C-H bond arylation of imidazoles with a variety of challenging coupling partners, including activated, unactivated, and deactivated (hetero)aryl chlorides.

These reactions often proceed with high regioselectivity, targeting a specific C-H bond on the imidazole ring. For instance, ligand-assisted palladium catalysis can achieve selective arylation at the C5 position of imidazoles with aryl chlorides and bromides. The development of such catalytic systems is significant as it provides a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods that require pre-functionalization of the C-H bond.

Table 1: Selected Examples of Imidazole-Assisted Palladium-Catalyzed C-H Arylation

| Catalyst/Ligand System | Substrate 1 | Substrate 2 | Product Yield (%) | Reference |

|---|---|---|---|---|

| NHC-Pd(II)-Im Complex | 1-Methylimidazole | 4-Chlorotoluene | 92 | |

| NHC-Pd(II)-Im Complex | Benzimidazole (B57391) | 1-Chloro-4-nitrobenzene | 95 | |

| Pyridine-bridged imidazole ligand/Pd(OAc)₂ | 1,2-Dimethylimidazole | 1-Bromo-4-methoxybenzene | 85 |

N-heterocyclic ligands, particularly N-heterocyclic carbenes (NHCs) derived from imidazole precursors, are prominent in designing robust catalysts for transfer hydrogenation. Iridium-NHC complexes are especially effective for the transfer hydrogenation of ketones and N-heteroarenes, using hydrogen sources like isopropanol (B130326) or formic acid. These air-stable complexes exhibit high catalytic activity under mild reaction conditions.

The catalytic efficiency of these iridium complexes is influenced by the electronic and steric properties of the NHC ligand. For example, iridium(I) complexes with functionalized NHC ligands have been shown to be efficient catalysts for the transfer hydrogenation of cyclohexanone, with the mechanism potentially involving either a well-established hydrido pathway or a concerted Meerwein-Ponndorf-Verley (MPV)-like mechanism. While iron complexes are also explored for such reactions, iridium catalysts often exhibit superior activity and stability. The design of chiral iridium complexes has also enabled asymmetric transfer hydrogenation, producing chiral products with good enantioselectivity.

Table 2: Performance of Iridium-NHC Catalysts in Transfer Hydrogenation of Cyclohexanone

| Iridium Catalyst Precursor | Catalyst Loading (mol%) | Base | Time (h) | Conversion (%) | Average TOF (h⁻¹) | Reference |

|---|---|---|---|---|---|---|

| [Ir(cod)(MeIm∩Z)₂]⁺ (Z = 2-methoxybenzyl) | 0.1 | KOH | 3 | 47 | 155 | |

| [Ir(cod)(MeIm∩Z)₂]⁺ (Z = pyridin-2-ylmethyl) | 0.1 | KOH | 3 | 35 | 117 |

The rational design of imidazole-based ligands is crucial for optimizing catalytic performance. Key principles involve modifying the ligand's steric and electronic environment, as well as its denticity.

Steric and Electronic Tuning : Introducing bulky substituents on the imidazole ring or its side chains can create a specific steric environment around the metal center, which can enhance selectivity (e.g., regioselectivity or enantioselectivity) by controlling the approach of the substrate. The electronic properties can be tuned by adding electron-donating or electron-withdrawing groups, which alters the electron density at the metal center and influences its reactivity.

Chelation and Denticity : Incorporating imidazole into a multidentate framework (bidentate or tridentate) leads to more stable metal complexes due to the chelate effect. This increased stability can prevent catalyst deactivation and prolong its lifetime. The geometry of the chelating ligand also imposes conformational constraints on the metal's coordination sphere, which is a powerful strategy for inducing asymmetry in catalysis.

Introduction of Functional Groups : Appending functional groups to the ligand can introduce secondary interactions with the substrate (e.g., hydrogen bonding) or allow the ligand to participate directly in the catalytic mechanism (bifunctional catalysis).

These design principles are actively employed to develop new generations of imidazole-based ligands for a wide array of catalytic transformations, from cross-coupling to asymmetric synthesis. sciopen.com

Mechanism of Action in Catalytic Cycles (e.g., Hemilabile Ligand Behavior)

In a catalytic cycle, ligands are not mere spectators; they actively participate in elementary steps such as oxidative addition, reductive elimination, and substrate coordination. A particularly interesting mechanistic concept is hemilability. A hemilabile ligand possesses two or more donor atoms with significantly different bonding affinities for the metal center. wwu.edu One is a strong, anchoring donor (like the imidazole nitrogen), while the other is a weak, easily displaceable donor.

This "hemilabile arm" can reversibly dissociate from the metal center, creating a vacant coordination site necessary for substrate binding and activation. wwu.edu After the substrate has been transformed, the weak donor can re-coordinate, stabilizing the complex and preparing it for the next catalytic turnover. This dynamic behavior provides a low-energy pathway for generating reactive, coordinatively unsaturated species without irreversible ligand dissociation.

In the case of 2-(2-iodophenyl)-1H-imidazole, the imidazole nitrogen acts as the strong anchoring group. The ortho-iodo substituent on the phenyl ring could potentially function as a very weak hemilabile donor, interacting with the metal center. More commonly, related ligands are designed where the second group is a better donor, such as a pyridyl or ether group. For instance, a 2-(2'-pyridyl)-imidazole based nickel(II) complex has been described as having a labile nature, demonstrating the potential for this type of ligand to open coordination sites. rsc.org This ability to generate a vacant site through the dissociation of a weak donor is a key mechanistic feature that can significantly enhance catalytic activity. wwu.edu

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways with Improved Efficiency and Sustainability

The synthesis of imidazole (B134444) derivatives is a well-established field, yet there is a continuous drive to develop methodologies that are more efficient, cost-effective, and environmentally benign. Future research will likely focus on moving away from traditional, often harsh, reaction conditions towards greener alternatives.

Key areas of development include:

Ultrasound and Microwave-Assisted Synthesis: Green chemistry principles are increasingly being adopted, with methods like ultrasound-assisted synthesis offering milder conditions, reduced reaction times, and minimal waste. nih.gov An expeditious protocol for synthesizing 2-aryl-imidazoles using sonication has been shown to be rapid and catalyst-free, with reactions often completing within an hour. nih.gov

One-Pot Reactions: The development of one-pot syntheses, which combine multiple reaction steps into a single operation, significantly improves efficiency by reducing the need for intermediate purification steps. A notable example is the copper-catalyzed one-pot synthesis of aryl imidazoles from ketones, which proceeds via α-amination and oxidative C-C bond cleavage. rsc.org

Novel Catalytic Systems: Exploration of new catalytic systems continues to be a priority. Methods employing triphenylbismuth (B1683265) dichloride to promote cyclodesulfurization reactions offer a simple, aerobic, and base-free pathway to 2-aryl benzimidazoles, a related class of compounds. beilstein-journals.org Similarly, the use of visible-light-mediated, metal-free organic dyes for dehydrogenative N-insertion presents a modern approach to creating highly substituted imidazoles. organic-chemistry.org

These advanced synthetic strategies aim to improve yield, reduce environmental impact, and provide easier access to a wider range of derivatives starting from 2-(2-iodophenyl)-1H-imidazole and related precursors.

| Method | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Use of sonication; often catalyst-free. | Rapid reactions, milder conditions, green approach. | nih.gov |

| Copper-Catalyzed One-Pot Synthesis | Starts from ketones; involves C-C bond cleavage. | High efficiency, operational simplicity. | rsc.org |

| Bismuth-Promoted Cyclodesulfurization | Uses Ph₃BiCl₂ as a promoter with thioamides. | Mild, aerobic conditions; no base required. | beilstein-journals.org |

| Visible-Light Photoredox Catalysis | Metal-free organic dye catalyst. | Sustainable energy source, high functional group tolerance. | organic-chemistry.org |

Exploration of Undiscovered Reactivity Patterns and Transformations

The this compound molecule possesses distinct reactive sites: the imidazole ring and the carbon-iodine bond on the phenyl ring. Future research will delve into leveraging this dual reactivity to construct novel and complex molecular architectures.

Cross-Coupling Reactions: The C-I bond is an excellent "handle" for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of new aryl, alkyl, or alkynyl groups, paving the way for the synthesis of elaborate molecules for materials science or medicinal chemistry.

Intramolecular Cyclization: A particularly exciting avenue is the exploration of intramolecular reactions. The proximity of the imidazole ring to the iodophenyl group could enable novel cyclization strategies to create fused polycyclic heteroaromatic systems. These rigid, planar structures are of significant interest in the development of organic electronics and novel pharmaceuticals.

Functionalization of the Imidazole Core: The imidazole ring itself offers opportunities for further modification. The N-H proton can be deprotonated and substituted, allowing for the attachment of various functional groups. pharmaguideline.com For instance, protection with a phenylsulfonyl group has been demonstrated as a strategy in multi-step syntheses. nih.gov Furthermore, while the imidazole ring is generally resistant to nucleophilic attack, the presence of specific activating groups can facilitate such reactions, expanding its synthetic utility. pharmaguideline.com

Integration of Computational Predictions for Rational Design of New Imidazole Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. For derivatives of this compound, computational methods can accelerate the discovery process significantly.

Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric and electronic properties of molecules. researchgate.nettandfonline.com By calculating parameters like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can gain insights into a molecule's stability, reactivity, and charge transfer characteristics. tandfonline.com

Molecular Electrostatic Potential (MEP): MEP mapping is a powerful technique for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its reactivity towards different reagents. researchgate.netijsrset.com

Molecular Docking and Dynamics: In the context of drug discovery, computational tools are crucial. Molecular docking simulations can predict how a designed imidazole derivative might bind to a biological target, such as an enzyme or receptor. tandfonline.comijsrset.com Subsequent molecular dynamics simulations can then assess the stability of this binding over time, providing valuable information for the rational design of potent and selective inhibitors. tandfonline.comijsrset.com

| Computational Method | Predicted Properties | Application in Rational Design | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Optimized geometry, bond parameters, HOMO/LUMO energies. | Predicting stability and general reactivity. | researchgate.nettandfonline.com |

| Molecular Electrostatic Potential (MEP) | Electron density surfaces, reactive sites. | Guiding synthetic modifications for specific reactions. | researchgate.netijsrset.com |

| Molecular Docking | Binding affinity and conformation in a protein active site. | Designing potential drug candidates and inhibitors. | tandfonline.comijsrset.com |

| Molecular Dynamics (MD) Simulation | Stability of ligand-protein complexes over time. | Validating docking results and assessing binding stability. | tandfonline.comijsrset.com |

Advanced Spectroscopic Methods for In-Situ Reaction Monitoring

Understanding reaction mechanisms and optimizing conditions are critical for efficient chemical synthesis. Advanced spectroscopic techniques that allow for in-situ (in the reaction vessel) monitoring provide real-time data on the progress of a reaction.

Future research on the synthesis and transformations of this compound would benefit greatly from the application of such methods. In-situ spectroscopy is particularly valuable for studying reactions that involve transient or unstable intermediates, which may be missed by traditional offline analysis. spectroscopyonline.com For example, techniques like in-situ Fourier-transform infrared (FTIR) or Raman spectroscopy could be employed to track the consumption of starting materials and the formation of the imidazole product in real-time. This allows for precise determination of reaction endpoints, identification of potential intermediates, and rapid optimization of reaction parameters like temperature and catalyst loading. The development of imidazole-triggered in-situ fluorescence systems for analytical purposes also highlights the growing interest in real-time monitoring involving this heterocyclic core. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(2-iodophenyl)-1H-imidazole, and how are intermediates characterized?

Methodological Answer: The synthesis of iodophenyl-substituted imidazoles typically involves multi-step reactions. For example, a common approach includes:

- Step 1 : Condensation of o-iodobenzaldehyde with ammonium acetate and a ketone (e.g., benzil) under reflux in acetic acid to form the imidazole core .

- Step 2 : Purification via column chromatography (e.g., ethyl acetate/ethanol/triethylamine mixtures) and crystallization (methanol/diethyl ether) .

- Characterization : Use 1H/13C NMR to confirm aromatic proton environments and iodine substitution patterns. IR spectroscopy verifies C-I stretching (~500 cm⁻¹) and imidazole N-H bonds (~3400 cm⁻¹). Elemental analysis ensures purity by comparing experimental vs. calculated C/H/N values .

Q. How can spectroscopic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- NMR : Aromatic protons adjacent to iodine exhibit downfield shifts (δ 7.5–8.5 ppm) due to the electron-withdrawing effect of iodine. Coupling constants (e.g., J = 8 Hz for ortho-substituted protons) help confirm substitution patterns .

- X-ray crystallography : Resolves stereochemical ambiguities. For example, planar imidazole cores (r.m.s. deviation <0.01 Å) and dihedral angles between iodophenyl and imidazole rings (e.g., 77°–87°) indicate steric interactions .

Q. What biological activities are reported for this compound derivatives?

Methodological Answer: